

BMS-566394 specificity profiling against other metalloproteinases

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Compound of Interest

Compound Name: BMS-566394

Cat. No.: B1667222

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BMS-566394: A Potent and Selective Inhibitor of ADAM17

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A comprehensive analysis of the small molecule inhibitor, **BMS-566394**, reveals its high potency and selectivity for A Disintegrin and Metalloproteinase 17 (ADAM17), a key enzyme implicated in a variety of inflammatory diseases and cancer. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of **BMS-566394**'s performance against other metalloproteinases, supported by experimental data and protocols.

Specificity Profile of BMS-566394

BMS-566394 demonstrates exceptional selectivity for ADAM17, also known as Tumor Necrosis Factor- α Converting Enzyme (TACE). To quantify this selectivity, the inhibitory activity of **BMS-566394** was assessed against a panel of related metalloproteinases, including various Matrix Metalloproteinases (MMPs) and ADAM10. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Metalloproteinase	IC50 (nM)	Fold Selectivity vs. ADAM17
ADAM17 (TACE)	5	1
ADAM10	>10,000	>2000
MMP-1	>10,000	>2000
MMP-2	>10,000	>2000
MMP-3	>10,000	>2000
MMP-7	>10,000	>2000
MMP-8	>10,000	>2000
MMP-9	>10,000	>2000
MMP-13	>10,000	>2000

Data presented is a representative compilation from available literature and may vary based on specific experimental conditions.

The data clearly indicates that **BMS-566394** is a highly selective inhibitor of ADAM17, with IC50 values for other tested metalloproteinases being over 2000-fold higher. This remarkable specificity minimizes the potential for off-target effects, a critical consideration in drug development.

Experimental Protocols

The inhibitory activity of **BMS-566394** is typically determined using a fluorogenic substrate assay. This method provides a continuous and sensitive measurement of enzyme activity.

ADAM17 (TACE) Inhibition Assay

Objective: To determine the IC50 value of **BMS-566394** for ADAM17.

Materials:

- Recombinant human ADAM17 (catalytic domain)

- Fluorogenic peptide substrate, e.g., (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Ala-Gln-Ala-Val-(2,4-dinitrophenyl)-Arg-Ser-Ser-Arg-NH₂
- Assay Buffer: 25 mM Tris-HCl, pH 9.0, 2.5 μ M ZnCl₂, 0.005% Brij-35
- **BMS-566394** (dissolved in DMSO)
- 96-well black microplates
- Fluorescence microplate reader (Excitation: 320-340 nm, Emission: 390-420 nm)

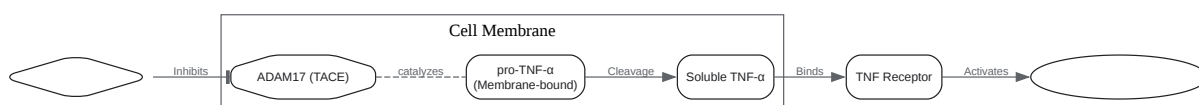
Procedure:

- Prepare a serial dilution of **BMS-566394** in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
- Add 50 μ L of the diluted **BMS-566394** solutions or vehicle control (Assay Buffer with DMSO) to the wells of a 96-well plate.
- Add 25 μ L of a solution containing the recombinant human ADAM17 enzyme to each well.
- Incubate the plate at 25°C for 15 minutes.
- Initiate the enzymatic reaction by adding 25 μ L of the fluorogenic substrate solution to each well.
- Immediately begin monitoring the increase in fluorescence intensity at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
- The initial reaction rates (slopes of the fluorescence vs. time curves) are calculated.
- The percent inhibition for each concentration of **BMS-566394** is determined relative to the vehicle control.
- The IC₅₀ value is calculated by fitting the percent inhibition data to a four-parameter logistic equation.

A similar protocol can be adapted for assessing the inhibitory activity against other metalloproteinases by using the respective enzymes and their specific fluorogenic substrates.

Signaling Pathway and Experimental Workflow

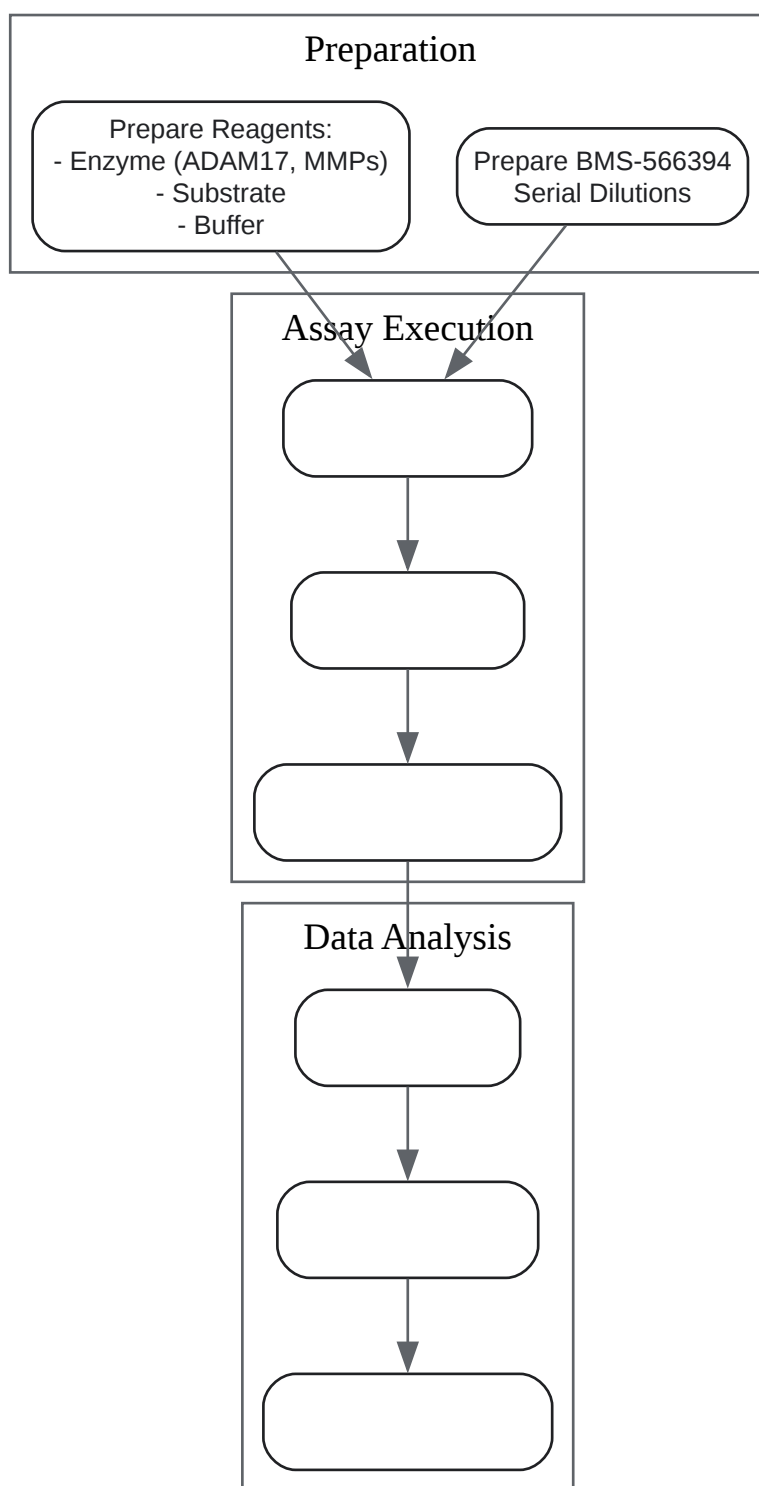
The primary mechanism of action of **BMS-566394** is the inhibition of ADAM17-mediated shedding of cell surface proteins. A key substrate of ADAM17 is the precursor of Tumor Necrosis Factor- α (pro-TNF- α).



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Caption: ADAM17-mediated cleavage of pro-TNF- α and its inhibition by **BMS-566394**.

The experimental workflow for determining the inhibitory potential of **BMS-566394** is a systematic process involving biochemical assays and data analysis.



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Caption: Experimental workflow for determining the IC₅₀ of **BMS-566394**.

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